molecular formula C₁₀₃H₁₈₅N₃₁O₂₄S B612720 Calmodulin-dependent Protein Kinase II fragment 290-309 CAS No. 115044-69-4

Calmodulin-dependent Protein Kinase II fragment 290-309

Cat. No. B612720
M. Wt: 2273.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The Calmodulin-dependent Protein Kinase II fragment 290-309, also known as CaM kinase II (290-309), is a synthetic peptide derived from the rat brain protein sequence that contains the calmodulin binding domain . It is a potent CaMK antagonist with an IC50 of 52 nM for inhibition of Ca2+/calmodulin-dependent protein kinase II .


Synthesis Analysis

The synthesis of the Calmodulin-dependent Protein Kinase II fragment 290-309 involves methods described previously . The synthetic peptides corresponding to residues 290-309 of the alpha subunit of rat brain CaM-kinase II were synthesized and purified .


Molecular Structure Analysis

The molecular structure of the Calmodulin-dependent Protein Kinase II fragment 290-309 is represented by the empirical formula C103H185N31O24S . The molecular weight of the fragment is 2273.83 .


Chemical Reactions Analysis

The Calmodulin-dependent Protein Kinase II fragment 290-309 is involved in various chemical reactions. For instance, it is found to be a potent calmodulin antagonist with an IC50 of 52 nM for inhibition of Ca2+/calmodulin-dependent protein kinase . Neither truncation from the amino terminus (peptide 296-309) nor extension in the carboxyl-terminal direction (peptide 294-319) markedly affects calmodulin binding .


Physical And Chemical Properties Analysis

The Calmodulin-dependent Protein Kinase II fragment 290-309 is a solid form with a peptide content of ≥70% . It has a quality level of 200 and an assay of ≥97% (HPLC) . The storage temperature for the fragment is −20°C .

Scientific Research Applications

    Neuronal Morphogenesis and Plasticity

    • The CaMKK-mediated kinase cascade, which involves the Calmodulin-dependent Protein Kinase II, plays important roles in neuronal morphogenesis and plasticity .

    Transcriptional Activation

    • This kinase is also involved in transcriptional activation .

    Learning and Memory

    • Recent studies have suggested that CaM-kinase II is involved in learning and memory .

    Biochemical Memory in the Brain

    • Calcium (Ca2+)/calmodulin (CaM)-dependent protein kinase II (CaMKII) at synapses plays a significant role in decoding Ca2+ spike patterns and in converting them to corresponding biochemical states. Thus, CaMKII has gained the status of a “memory molecule” by being the initiator of biochemical memory in the brain .

    Inhibition of Calmodulin-Dependent Enzymes

    • This peptide product binds Calmodulin (CaM) tightly and inhibits additional calmodulin-requiring enzymes, such as Phosphodiesterase (PDE) and Calcineurin (PP2B) .

    Regulation of L-type Calcium Channels

    • Investigators used this product in STC-1 cells to study the regulation of L-type calcium channels .

    Study of CaM Binding and Autophosphorylation

    • This fragment has been used in the study of CaM binding, autophosphorylation, and dynamics .

    Regulation of Metabolic Pathways

    • The CaMKK-mediated kinase cascade, which involves the Calmodulin-dependent Protein Kinase II, plays important roles in a number of Ca2±dependent pathways, such as autophagy and metabolic regulation, as well as in pathophysiological pathways, including cancer progression, metabolic syndrome, and mental disorders .

Safety And Hazards

The Calmodulin-dependent Protein Kinase II fragment 290-309 is intended for research use only . It is not intended for human or veterinary or therapeutic use .

Future Directions

The Calmodulin-dependent Protein Kinase II fragment 290-309 has potential implications in the treatment of diseases. For instance, animal models have shown that transgenic overexpression of CaMKII can induce structural and electrical remodeling in the heart, leading to compromised contractility and increased risk for sudden cardiac death .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKHMNPQPYICFK-RBGVSSEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H185N31O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH

Citations

For This Compound
10
Citations
RP Xiao, H Cheng, WJ Lederer… - Proceedings of the …, 1994 - National Acad Sciences
Calcium entry through voltage-gated Ca2+ channels is critical in cardiac excitation-contraction coupling and calcium metabolism. In this report, we demonstrate both spatially resolved …
Number of citations: 243 www.pnas.org
J Gao, RT Mathias, IS Cohen, J Shi… - The Journal of …, 1996 - Wiley Online Library
… Intracellular application of the calmodulin antagonist, calmodulin-dependent protein kinase II fragment 290-309, did not eliminate or reduce the Iso-induced voltage shift, suggesting …
Number of citations: 38 physoc.onlinelibrary.wiley.com
G Rychkov, HM Brereton, ML Harland, GJ Barritt - Hepatology, 2001 - Elsevier
… by the calmodulin antagonist, N-(6amino hexyl)-5-chloro-1-naphthalenesulphonamide (W7), but not by calmidazolium or calmodulin-dependent protein kinase II fragment 290-309. It is …
Number of citations: 88 www.sciencedirect.com
T Ikemoto, M Lino, M Endo - British journal of pharmacology, 1996 - Wiley Online Library
… (USA), and AMP, trifluoperazine (TFP), calmodulin (CaM) from bovine brain, calmodulin-dependent protein kinase II fragment 290-309 (CaMPKII290309) from Sigma (USA). …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
H Britt, A Ben-Younis, N Page, K Thalassinos - 2023 - chemrxiv.org
… Melittin from honey bee venom (Sigma, UK) and Calmodulin-dependent Protein Kinase II fragment 290-309 (Sigma, UK) were stored as stock solutions at 1 mM in 10 mM ammonium …
Number of citations: 0 chemrxiv.org
SF Davis, CL Linn - 2003 - journals.physiology.org
… antagonist, N-(6-Aminohexyl)-5-chloro1-naphthalenesulfonamide-HCL (W-5) and 100 nM of the calmodulin antagonist, calmodulindependent protein kinase II fragment 290-309 (…
Number of citations: 6 journals.physiology.org
Z Wang, J Arden, W Sadee - FEBS letters, 1996 - Wiley Online Library
The μ opioid receptor was shown to be phosphorylated at a basal rate in the absence of agonist, measured in permeabilized HEK293 cells transfected with an epitope tagged μ receptor …
Number of citations: 54 febs.onlinelibrary.wiley.com
GD Lamb, PR Junankar… - The Journal of …, 1995 - Wiley Online Library
1. Raising the intracellular [Ca2+] for 10 s at 23 degrees C abolished depolarization‐induced force responses in mechanically skinned muscle fibres of toad and rat (half‐maximal effect …
Number of citations: 215 physoc.onlinelibrary.wiley.com
Z Yan, GW Caldwell, PA McDonell, WJ Jones… - Biochemical and …, 1999 - Elsevier
… Two synthetic peptides calmodulin-dependent protein kinase II fragment 290-309 (CDPK) and an antimicrobial peptide (PDQ) were used for internal mass calibration. …
Number of citations: 27 www.sciencedirect.com
Z Wang - 1996 - search.proquest.com
In this study, narcotic tolerance and dependence are proposed to be regulated by constitutive $\mu $ opioid receptor ($\mu $ OR) activation. Morphine lowers cAMP levels by interacting …
Number of citations: 3 search.proquest.com

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